N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,3-diphenylpropanamide
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Overview
Description
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,3-diphenylpropanamide is a complex organic compound featuring a pyridazine ring substituted with an ethylsulfonyl group, a phenyl ring, and a diphenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,3-diphenylpropanamide typically involves multi-step organic synthesis techniques. A common synthetic route might include:
Formation of the Pyridazine Ring: Starting with a suitable precursor, such as a dihydropyridazine, the pyridazine ring is formed through cyclization reactions.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonation reactions using reagents like ethylsulfonyl chloride under basic conditions.
Attachment of the Phenyl Ring: The phenyl ring is often introduced through electrophilic aromatic substitution reactions.
Formation of the Diphenylpropanamide Moiety: This step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group would yield sulfone derivatives, while reduction of the pyridazine ring would yield dihydropyridazine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features may allow it to interact with biological targets, making it useful in biochemical studies.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,3-diphenylpropanamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptor Interaction: It could interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound might intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3,3-diphenylpropanamide
- N-(3-(6-(ethylsulfonyl)pyrimidin-3-yl)phenyl)-3,3-diphenylpropanamide
- N-(3-(6-(ethylsulfonyl)pyrazin-3-yl)phenyl)-3,3-diphenylpropanamide
Uniqueness
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,3-diphenylpropanamide is unique due to its specific combination of a pyridazine ring with an ethylsulfonyl group and a diphenylpropanamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3,3-diphenylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3S/c1-2-34(32,33)27-17-16-25(29-30-27)22-14-9-15-23(18-22)28-26(31)19-24(20-10-5-3-6-11-20)21-12-7-4-8-13-21/h3-18,24H,2,19H2,1H3,(H,28,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPVYPRSHQKOAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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